3-(4-CHLOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE
Overview
Description
3-(4-CHLOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chlorophenyl group, a nitrophenylmethylsulfanyl group, and a prop-2-en-1-yl group attached to the triazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Nitrophenylmethylsulfanyl Group: This step involves the reaction of a nitrophenylmethylsulfanyl precursor with the triazole intermediate, typically under mild conditions to avoid decomposition.
Addition of the Prop-2-en-1-yl Group: The final step involves the alkylation of the triazole compound with a prop-2-en-1-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Addition: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Addition: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
Addition: Formation of addition products with electrophiles.
Scientific Research Applications
3-(4-CHLOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or disrupt cellular processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BROMOPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE
- 3-(4-METHOXYPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE
- 3-(4-FLUOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-2-11-22-17(14-5-7-15(19)8-6-14)20-21-18(22)26-12-13-3-9-16(10-4-13)23(24)25/h2-10H,1,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDENDHUIAJFZPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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